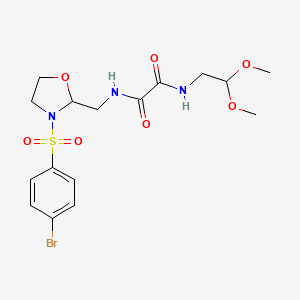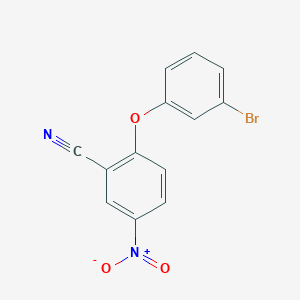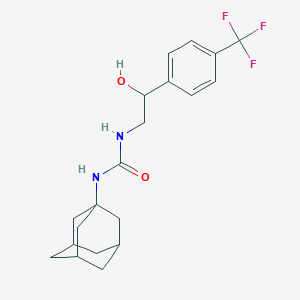
(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research. This compound is a potential drug candidate that is currently being studied for its therapeutic properties.
Scientific Research Applications
Synthesis and Structural Analysis
Research has been conducted on the synthesis and structural characterization of related compounds, which involve complex chemical reactions and advanced analytical techniques. For example, the synthesis, crystal structure, and Density Functional Theory (DFT) study of compounds with boric acid ester intermediates demonstrate the intricate processes involved in obtaining and analyzing similar complex molecules (Huang et al., 2021). These studies typically involve multi-step synthesis processes and utilize techniques such as FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction for confirmation of the molecular structures.
Pharmacological Applications
Compounds with structural similarities have been investigated for their potential pharmacological applications. For instance, a study on the development of a precipitation-resistant solution formulation for a poorly water-soluble compound aimed at improving in vivo exposure highlights the importance of formulation science in enhancing the bioavailability of potential therapeutic agents (Burton et al., 2012). Another example is the discovery of a potent, orally active inhibitor of cholesterol absorption, indicating the potential of such compounds in the treatment of conditions like hypercholesterolemia (Rosenblum et al., 1998).
Antimicrobial Activity
Research on the synthesis and antimicrobial activity of pyrazoline derivatives, including methanone compounds, showcases the potential of these molecules in developing new antimicrobial agents. Such studies often involve screening the synthesized compounds against various bacterial and fungal strains to evaluate their efficacy compared to standard drugs (Kumar et al., 2012).
properties
IUPAC Name |
[4-(4-fluorophenyl)-1H-pyrrol-2-yl]-(3-pyridin-3-yloxyazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2/c20-15-5-3-13(4-6-15)14-8-18(22-9-14)19(24)23-11-17(12-23)25-16-2-1-7-21-10-16/h1-10,17,22H,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOIQMXARKZYENA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CN2)C3=CC=C(C=C3)F)OC4=CN=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2412402.png)

![Ethyl 2-{[(3-amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2412405.png)


![4-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]oxan-4-amine](/img/structure/B2412408.png)

![4-Cyano-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2412416.png)

![4-[2-Amino-4-(trifluoromethyl)anilino]butanoic acid](/img/structure/B2412418.png)
![{2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine](/img/structure/B2412419.png)